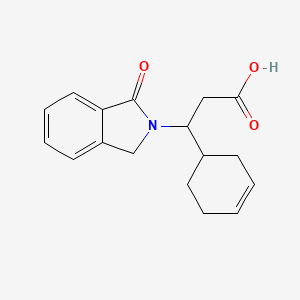

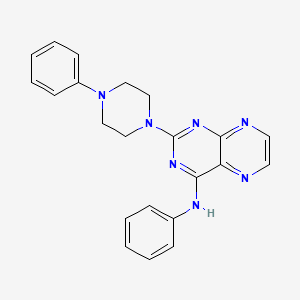

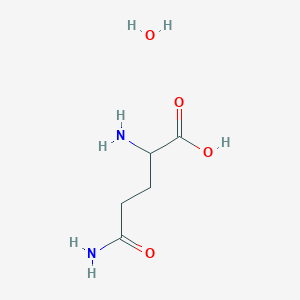

![molecular formula C20H18N4OS B2553704 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone CAS No. 307512-53-4](/img/structure/B2553704.png)

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1,2,4-triazolo[4,3-a]pyridine, which is a heterocyclic compound known for its biological importance. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related 1,2,4-triazolo[1,5-a]pyridines has been achieved through methods such as intramolecular oxidative N-N bond formation, which is a metal-free process that features short reaction times and high yields . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

Compounds with the 1,2,4-triazolo[1,5-a]pyridine core have been characterized using techniques such as X-ray diffraction, which provides detailed information about the crystal structure and molecular geometry . These studies are crucial for understanding the three-dimensional arrangement of atoms within the compound and can inform the design of new derivatives with desired properties.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazolo[1,5-a]pyridine derivatives can be explored through various chemical reactions. For instance, the reaction with anils of aromatic aldehydes in the presence of dimethylformamide and potassium hydroxide can yield styryl derivatives . Such reactions are valuable for the functionalization of the core structure and the development of compounds with specific characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied using both experimental and theoretical methods. Density Functional Theory (DFT) calculations can predict properties such as vibrational frequencies, molecular electrostatic potential maps, and non-linear optical properties . Experimental techniques like IR, NMR, and UV-Visible spectroscopy complement these theoretical studies and confirm the predicted properties. The thermodynamic properties of these compounds, such as heat capacities and enthalpy changes, have also been calculated, providing insight into their stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazole-containing hybrids, especially those with 1,2,4-triazole moieties, have demonstrated promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The bioisosteric nature of triazoles to amides, esters, and carboxylic acids makes them potent inhibitors of essential bacterial proteins and enzymes, such as DNA gyrase and penicillin-binding protein, thereby offering a potential scaffold for developing new antibacterial agents (Li & Zhang, 2021).

Drug Development

The structural versatility of triazoles, including 1,2,4-triazole derivatives, has been exploited in the development of new drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This has been highlighted through patents and research studies focusing on novel synthesis methods and biological evaluations of these compounds, indicating their potential in addressing neglected diseases and combatting drug-resistant bacteria and viruses (Ferreira et al., 2013).

Optical and Electrochemical Sensors

Pyrimidine and triazole derivatives have been utilized as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. This highlights the potential of triazole derivatives in developing materials for biological and medicinal applications, including the detection of ions or molecules of biological interest (Jindal & Kaur, 2021).

Agrochemical Applications

The versatility of triazole derivatives extends to the agrochemical industry, where they serve as key ingredients in the formulation of fungicides, herbicides, and plant growth regulators. Their unique chemical properties enable them to interact effectively with biological targets in pests and plants, contributing to enhanced agricultural productivity and protection (Nazarov et al., 2021).

Eigenschaften

IUPAC Name |

1-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c1-14-12-17(15(2)24(14)16-8-4-3-5-9-16)18(25)13-26-20-22-21-19-10-6-7-11-23(19)20/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBQRHQFLCPEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)CSC3=NN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

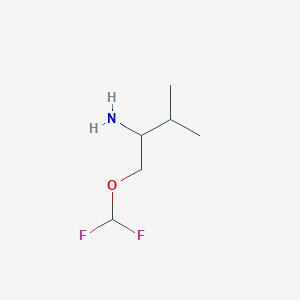

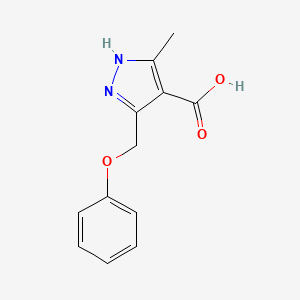

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

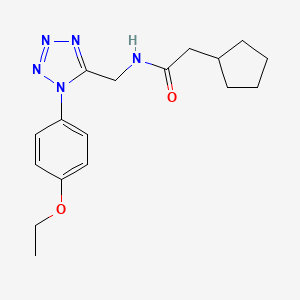

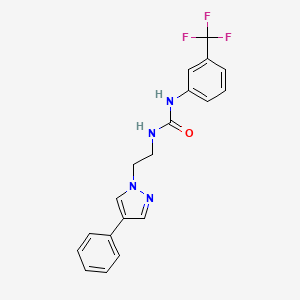

![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

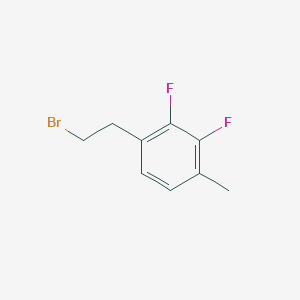

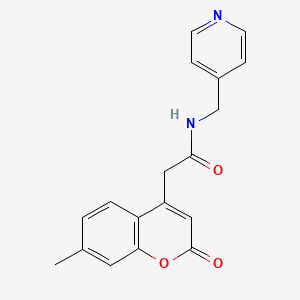

![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)